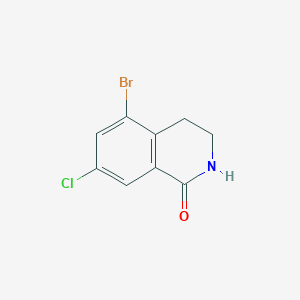

5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinolin-1-one

Overview

Description

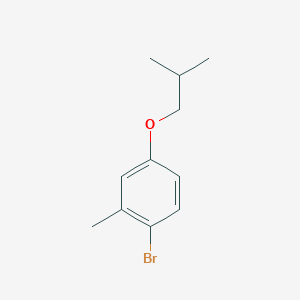

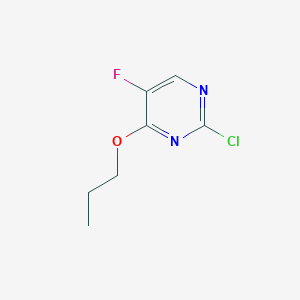

5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinolin-1-one is a chemical compound with the CAS Number: 1508551-16-3 . It is a powder with a molecular weight of 260.52 .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of C9H7BrClNO . The exact mass is 258.93995 g/mol .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 260.52 . The exact mass is 258.93995 g/mol, and it has a topological polar surface area of 29.1 Ų . It has a complexity of 224 .Scientific Research Applications

-

Synthesis of Indole Derivatives

- Field : Organic Chemistry

- Application : Indole derivatives are important in natural products and drugs. They play a crucial role in cell biology .

- Method : The specific method of synthesis is not mentioned in the source .

- Results : Indole derivatives have shown potential as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body .

-

Anticancer Activity

- Field : Medicinal Chemistry

- Application : 1,2,3-Triazoles, which can potentially be synthesized from “5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinolin-1-one”, have shown anticancer activity .

- Method : The specific method of application is not mentioned in the source .

- Results : These compounds exert anticancer activity by inhibiting enzymes, vascular endothelial growth factor receptor, and epidermal growth factor receptor, which play an important role in the progression of deadly diseases .

-

Synthesis of 1,5-Naphthyridines

- Field : Organic Chemistry

- Application : 1,5-Naphthyridines are significant in medicinal chemistry due to their wide range of biological activities .

- Method : The specific method of synthesis is not mentioned in the source .

- Results : These heterocycles have shown a variety of biological activities and have been studied extensively over the past 18 years .

-

Immunodetection Using BCIP/NBT Substrate

- Field : Biochemistry

- Application : BCIP/NBT is an ideal insoluble substrate for use with alkaline phosphatase .

- Method : The specific method of application is not mentioned in the source .

- Results : This system produces a blue-purple product. The intense color can be observed visually, is very stable, and will not fade upon exposure to light .

-

Synthesis of Imidazoquinolines Derivatives

- Field : Organic Chemistry

- Application : Imidazoquinolines derivatives have shown potential as biologically active compounds .

- Method : The specific method of synthesis is not mentioned in the source .

- Results : These compounds have shown potential as mPGES-1 inhibitors with high selectivity (>1000-fold) over both COX-1 and COX-2 .

-

Preparation of Immunoconjugate Derivatives for Use as HER2 Modulators

Safety And Hazards

properties

IUPAC Name |

5-bromo-7-chloro-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrClNO/c10-8-4-5(11)3-7-6(8)1-2-12-9(7)13/h3-4H,1-2H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJTCNFMDEZKMSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C(=CC(=C2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinolin-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B1449176.png)

![2-({[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}amino)ethan-1-ol](/img/structure/B1449192.png)

![2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B1449198.png)